molecular formula C24H21N3O5S3 B11976188 2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide

2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B11976188
M. Wt: 527.6 g/mol
InChI Key: YBFXBKMHIPJAKI-MRCUWXFGSA-N
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Description

2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidine ring through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Attachment of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine and indole moieties can be oxidized under specific conditions.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: Functional groups on the indole and thiazolidine rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}-N-(3-METHYLPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings.

    Indole derivatives: Compounds with similar indole moieties.

    Acetamide derivatives: Compounds with similar acetamide groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H21N3O5S3

Molecular Weight

527.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O5S3/c1-14-5-4-6-15(11-14)25-19(28)12-26-18-8-3-2-7-17(18)20(22(26)29)21-23(30)27(24(33)34-21)16-9-10-35(31,32)13-16/h2-8,11,16H,9-10,12-13H2,1H3,(H,25,28)/b21-20-

InChI Key

YBFXBKMHIPJAKI-MRCUWXFGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O

Origin of Product

United States

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